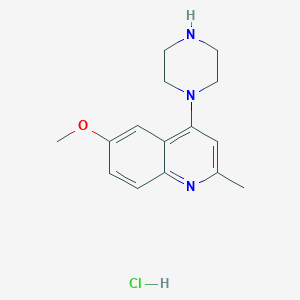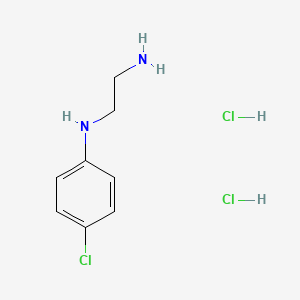
3-(Oxiran-2-ylmethyl)oxolane
Vue d'ensemble
Description
3-(Oxiran-2-ylmethyl)oxolane, also known as 3-OXO, is a unique organic compound that has a five-membered ring carbon structure . It is a colorless liquid and is commonly used in scientific research.
Synthesis Analysis
The synthesis of oxetanes, including this compound, often involves the ring-opening of epoxides . One method demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H12O2/c1-2-8-4-6 (1)3-7-5-9-7/h6-7H,1-5H2 . This compound has a molecular weight of 128.17 . Chemical Reactions Analysis
The chemical reactions involving this compound typically involve ring-opening reactions . For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields .Physical And Chemical Properties Analysis
This compound is a colorless liquid. The compound has a molecular weight of 128.17 .Applications De Recherche Scientifique
Polymerization and Environmental Remediation
One of the notable applications of oxiranes, such as 3-(Oxiran-2-ylmethyl)oxolane, is in the polymerization process to produce polycarbonates by reacting with carbon dioxide. This process is significant in environmental remediation as it helps in utilizing the abundant carbon dioxide, a known greenhouse gas, turning it into value-added products. The review by Ang et al. (2015) highlights the developments in the catalytic copolymerization of oxiranes and carbon dioxide, emphasizing the need for effective catalysts to enhance the reactivity of carbon dioxide for better process improvement in the future (Ang et al., 2015).
Renewable Resources and Material Science
Another significant application is in the development of materials from renewable resources. Wang and Schuman (2013) conducted a comparative study on vegetable oil-derived epoxy monomers, including those with higher oxirane content for improved reactivity and lower viscosity. These materials exhibit better compatibility with traditional epoxy resins, improving the mechanical strength and reducing the viscosity of polymerized materials, thereby showcasing the potential of oxirane derivatives from renewable sources in fabricating advanced structural composites (Wang & Schuman, 2013).
Catalysis and Nanotechnology
The role of oxiranes extends into catalysis and nanotechnology, particularly in the polymerization of ethylene oxide, propylene oxide, and other alkylene oxides to synthesize novel polymer architectures and bioconjugation. The comprehensive review by Herzberger et al. (2016) summarizes the advancements in epoxide polymerization methods, including organocatalysts and metal-free approaches, underscoring the vast potential of polyether structures in various applications ranging from biomedical to industrial uses (Herzberger et al., 2016).
Green Chemistry and Sustainable Solvents
In the context of green chemistry, this compound derivatives are explored for their solvent properties, particularly as sustainable alternatives to traditional solvents. Rapinel et al. (2020) reviewed the use of 2-methyloxolane, a related oxirane derivative, highlighting its environmental and economic viability as a substitute for conventional petroleum-based solvents in the extraction of lipophilic natural products. This emphasizes the relevance of oxirane compounds in developing more sustainable industrial processes (Rapinel et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(oxiran-2-ylmethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-8-4-6(1)3-7-5-9-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHGUUKAIHWRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



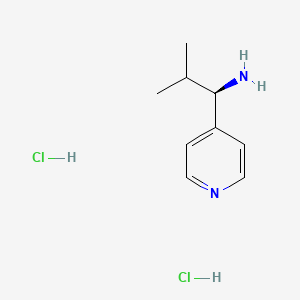
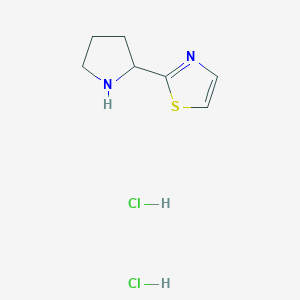
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)
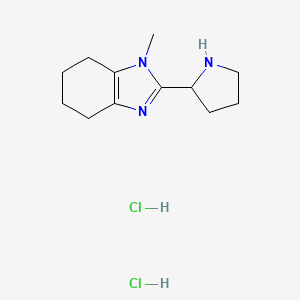
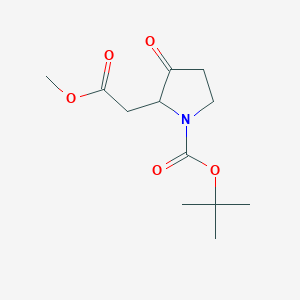
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)
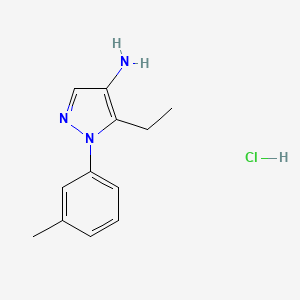
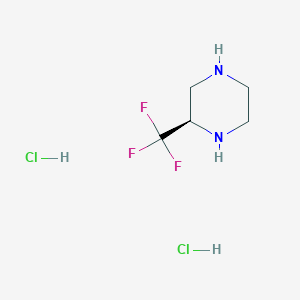
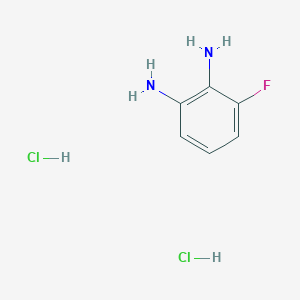

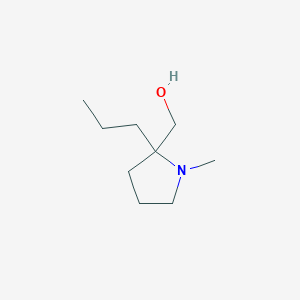
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)
